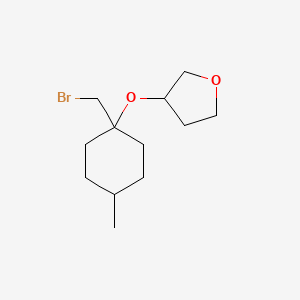
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-methylcyclohexanol using N-bromosuccinimide (NBS) to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.
Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Scientific Research Applications
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran: Similar structure with an ethyl group instead of a methyl group.
3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)furan: Similar structure with a furan ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran lies in its specific combination of functional groups and ring structures, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3 |
InChI Key |
LQAWQTWIWXHKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


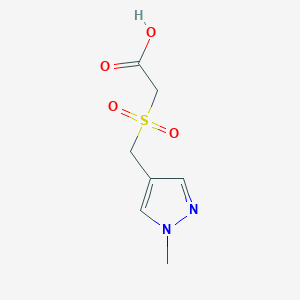

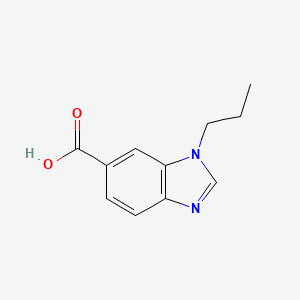


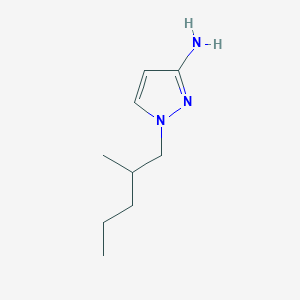



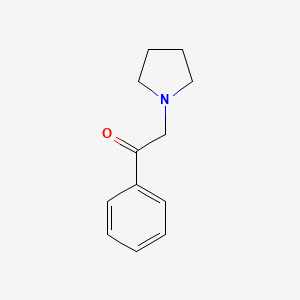
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)



